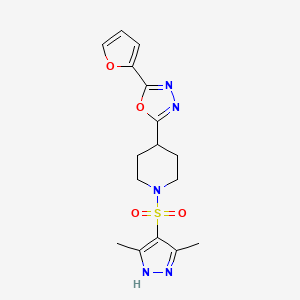

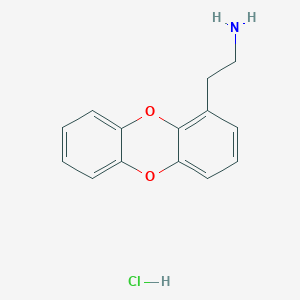

![molecular formula C20H19NO4 B2460194 2-{[(6,7-二甲基-1-苯并呋喃-3-基)乙酰基]氨基}苯甲酸甲酯 CAS No. 714206-26-5](/img/structure/B2460194.png)

2-{[(6,7-二甲基-1-苯并呋喃-3-基)乙酰基]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran compounds have been developed using various methods. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .科学研究应用

抗癌特性

苯并呋喃衍生物,包括2-{[(6,7-二甲基-1-苯并呋喃-3-基)乙酰基]氨基}苯甲酸甲酯,已显示出显著的抗癌活性。研究人员已经确定了这些化合物抑制癌细胞生长的几种机制。例如,化合物 36(图 8)对各种癌细胞系表现出显着的抑制效果,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌、黑色素瘤和卵巢癌 。对分子通路和特定靶点的进一步研究可以开启新的治疗策略。

抗菌潜力

苯并呋喃支架已成为有希望的抗菌剂。 研究人员探索了各种合成方法来制备苯并呋喃衍生物,旨在利用其对抗微生物疾病的治疗潜力 。2-{[(6,7-二甲基-1-苯并呋喃-3-基)乙酰基]氨基}苯甲酸甲酯可能通过表现出抗菌、抗真菌或抗病毒特性而为该领域做出贡献。研究其与微生物靶标的相互作用可以带来宝贵的见解。

丙型肝炎病毒 (HCV) 治疗

最近发现的一种大环苯并呋喃化合物表现出抗 HCV 活性。 2-{[(6,7-二甲基-1-苯并呋喃-3-基)乙酰基]氨基}苯甲酸甲酯可能作为 HCV 的有效治疗药物,以解决重大的医疗需求 。需要进一步研究来验证其疗效和安全性。

药物支架开发

苯并呋喃衍生物是天然药物和合成化学原料中必不可少的结构单元。 它们的多样化药理活性使它们成为药物开发的有吸引力的候选者 。研究人员已经探索了新的合成方法来构建苯并呋喃环,从而提高了复杂衍生物的可用性。2-{[(6,7-二甲基-1-苯并呋喃-3-基)乙酰基]氨基}苯甲酸甲酯可以为不断扩大的药物支架库做出贡献。

其他潜在应用

除了提到的领域之外,2-{[(6,7-二甲基-1-苯并呋喃-3-基)乙酰基]氨基}苯甲酸甲酯可能在神经保护、抗氧化疗法和炎症调节等领域找到应用。探索其与特定生物靶点的相互作用并阐明其作用机制对于最大限度地发挥其治疗潜力至关重要。

总之,2-{[(6,7-二甲基-1-苯并呋喃-3-基)乙酰基]氨基}苯甲酸甲酯在各个科学领域都具有前景。 其独特的结构和生物活性值得进一步研究,使其成为未来研究和药物开发的宝贵化合物 。如果您有任何具体问题或需要更多详细信息,请随时提问!

作用机制

Target of Action

Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a benzofuran derivative . Benzofuran derivatives have been found to be suitable structures for a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

The unique structural features of Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate and its wide array of biological activities make it a privileged structure in the field of drug discovery . It interacts with its targets through various mechanisms, including inhibition of pro-inflammatory cytokines .

Biochemical Pathways

Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate affects various biochemical pathways. For instance, it can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its absorption, distribution, metabolism, and excretion (ADME). Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

The result of the action of Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is the modulation of various biological activities. These include antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

属性

IUPAC Name |

methyl 2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12-8-9-15-14(11-25-19(15)13(12)2)10-18(22)21-17-7-5-4-6-16(17)20(23)24-3/h4-9,11H,10H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLORNDRIUWWBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B2460115.png)

![2-Methyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2460122.png)

![3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460123.png)

![N-(2-chlorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2460125.png)

![(S)-N2-(Benzo[d]oxazol-6-yl)-N4-(1-cyclohexylethyl)-N6-ethyl-N6-(2-(ethylamino)ethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B2460127.png)

![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460128.png)

![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2460131.png)

![2-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2460132.png)